4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
Synthesis Analysis
A general and facile method provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines and their ring fused analogues in one-pot under palladium–copper catalysis . The methodology utilizes simple and easily available substrates of broad range .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is complex and involves several steps in its formation . The general approach to the synthesis of [1,2,3]triazolo[1,5-a]-pyrazines is the sequential formation of 1,2,3-triazole and pyrazine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine include an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C . This provides an intermediate, which undergoes in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . This one-pot process yields 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine .Scientific Research Applications
Antibacterial Activity
A significant area of application for triazole-containing compounds, including structures similar to "4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide," is in combating bacterial infections. The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids, which are closely related to the chemical structure of interest, has been extensively studied. These compounds have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. The mechanism involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, underscoring their potential as novel anti-bacterial agents (Li & Zhang, 2021).
Energy Materials
Research has also highlighted the potential of azine energetic compounds, including pyrazine derivatives, in the field of energy materials. These compounds have been shown to improve the burning rate and reduce the characteristic signal in propellants, reduce sensitivity while improving detonation performance in mixed explosives, and increase gas content in gas generators, demonstrating broad application prospects in energetic materials (Yongjin & Shuhong, 2019).
Drug Synthesis
The role of triazoles in drug synthesis is well-documented, with various triazole derivatives being actively developed for their therapeutic properties. These compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of new chemical entities based on triazole structures remains a significant area of interest in pharmaceutical research, highlighting the versatility and therapeutic potential of triazole derivatives (Ferreira et al., 2013).
Coordination Compounds
The structural features of coordination compounds based on spacer-armed pyridylazoles, including triazoles, have been extensively studied. These compounds can self-assemble into polynuclear clusters with highly symmetric architectures, demonstrating the potential of triazole derivatives in the design of complex molecular architectures with specific functionalities (Gusev, Shulgin, & Kiskin, 2019).
Biological Activities
The synthesis and biological activities of phenothiazines containing monocyclic and bicyclic azine rings, including pyrazine derivatives, have been a focus of medicinal chemistry investigations. These studies have uncovered promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and analgesic properties, highlighting the significant potential of azine derivatives in developing new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Mechanism of Action
Target of Action
The compound 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has been identified as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes. For instance, σ-receptors are involved in the modulation of neurotransmission, BACE-1 is a key enzyme in the production of amyloid-β peptides in Alzheimer’s disease, and cytochrome Cyp8b1 is involved in the regulation of bile acid synthesis .
Mode of Action
As a modulator of σ-receptors and an inhibitor of bace-1 and cytochrome cyp8b1, it likely interacts with these targets to alter their activity .
Biochemical Pathways
The compound’s interaction with σ-receptors, BACE-1, and cytochrome Cyp8b1 suggests that it may affect several biochemical pathways. For instance, by inhibiting BACE-1, it could potentially reduce the production of amyloid-β peptides, thereby affecting the amyloidogenic pathway implicated in Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. Given its identified roles, potential effects could include altered neurotransmission (via σ-receptor modulation), reduced production of amyloid-β peptides (via BACE-1 inhibition), and changes in bile acid synthesis (via cytochrome Cyp8b1 inhibition) .
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide plays a crucial role in various biochemical reactions. It has been identified as a modulator of sigma receptors, inhibitors of beta-secretase-1 (BACE-1), and cytochrome Cyp8b1 . The compound interacts with these enzymes and proteins through binding interactions that alter their activity. For instance, its interaction with BACE-1 inhibits the enzyme’s activity, which is significant in the context of Alzheimer’s disease research .
Cellular Effects
The effects of 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Additionally, it can alter metabolic pathways within the cell, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to sigma receptors and BACE-1, leading to inhibition of their activity . This binding is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these enzymes. The inhibition of BACE-1, for example, prevents the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
4,5,6,7-Tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of cytochrome enzymes, leading to changes in the metabolism of other compounds within the cell . This interaction can affect the overall metabolic balance and energy production in the cell .
Transport and Distribution
Within cells and tissues, 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide is crucial for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target enzymes and proteins effectively, thereby modulating their activity and influencing cellular processes .
Properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-6(12)5-4-3-8-1-2-11(4)10-9-5/h8H,1-3H2,(H2,7,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBGVQLQLQVIBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)C(=O)N)CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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